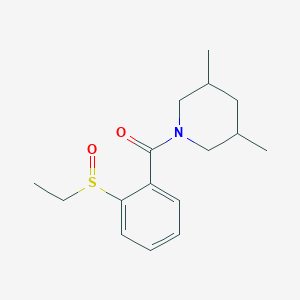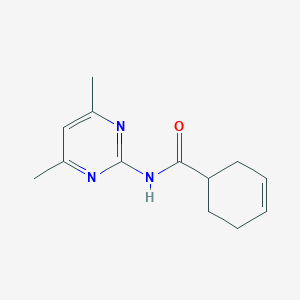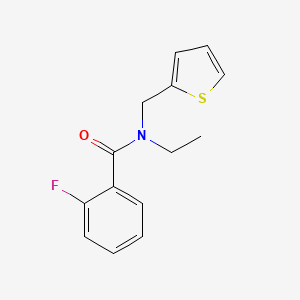
N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide, also known as D609, is a small molecule inhibitor that has been widely used in scientific research. D609 was first synthesized in the 1990s and has since been studied for its various biochemical and physiological effects.
作用机制
The mechanism of action of N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide involves its ability to inhibit the activity of various enzymes and pathways. Specifically, this compound inhibits PC-PLC, sphingomyelin synthase, and PKC, which are involved in various cellular processes. By inhibiting these enzymes, this compound can affect the composition and function of cell membranes, as well as various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to affect cell membrane composition and function, as well as various signaling pathways. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties. Specifically, this compound has been shown to inhibit the production of pro-inflammatory cytokines, as well as the growth of various tumor cell lines.
实验室实验的优点和局限性
One advantage of using N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide in lab experiments is its well-established synthesis method and mechanism of action. Additionally, this compound has been shown to have various biochemical and physiological effects, making it a versatile tool for research. However, one limitation of using this compound is its potential for off-target effects, as it can inhibit multiple enzymes and pathways. Additionally, the optimal concentration and duration of this compound treatment may vary depending on the specific experimental conditions.
未来方向
There are several future directions for research involving N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide. One area of interest is the potential use of this compound as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further studies are needed to elucidate the specific mechanisms by which this compound affects cell membranes and signaling pathways. Finally, the development of more specific inhibitors for PC-PLC, sphingomyelin synthase, and PKC may provide more targeted tools for research and potential therapeutic applications.
合成方法
N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide can be synthesized through a multi-step process that involves the reaction of 2-hydroxybenzaldehyde with 2-aminothiophenol to form 3,4-dihydro-2H-thiochromen-4-ol. This intermediate is then reacted with 3-methylbutanoyl chloride to form the final product, this compound. The synthesis method for this compound has been well-established and has been used in various scientific studies.
科学研究应用
N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide has been widely used in scientific research as a small molecule inhibitor for various enzymes and pathways. It has been shown to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), which is involved in the biosynthesis of phosphatidylcholine, a major component of cell membranes. This compound has also been shown to inhibit sphingomyelin synthase, which is involved in the biosynthesis of sphingomyelin, another major component of cell membranes. Additionally, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as signal transduction and gene expression.
属性
IUPAC Name |
N-(3,4-dihydro-2H-thiochromen-4-yl)-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c1-10(2)9-14(16)15-12-7-8-17-13-6-4-3-5-11(12)13/h3-6,10,12H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWDBEBUCXCXOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1CCSC2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)






![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]oxane-4-carboxamide](/img/structure/B7515208.png)




